8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
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Overview
Description
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic anhydride under controlled conditions.
Introduction of the Methyl and Phenylmethoxy Groups: The next step involves the introduction of the methyl and phenylmethoxy groups. This can be done through alkylation reactions using appropriate alkylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Research: It is used in studies investigating cellular mechanisms and pathways, especially those involving necroptosis and apoptosis.
Pharmaceutical Development: The compound is explored for its potential use in drug formulations and as a lead compound for developing new medications.
Chemical Biology: It serves as a tool compound in chemical biology to study protein interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets. One known target is the receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting its therapeutic effects in inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the substitution pattern.
8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione: Another related compound with a methoxy group instead of the phenylmethoxy group.
Uniqueness
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit RIPK1 and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C16H21ClN2O3 |
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Molecular Weight |
324.80 g/mol |
IUPAC Name |
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-17-9-7-16(8-10-17)11-14(19)18(15(16)20)21-12-13-5-3-2-4-6-13;/h2-6H,7-12H2,1H3;1H |
InChI Key |
JMRHWIHPJMQJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)N(C2=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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